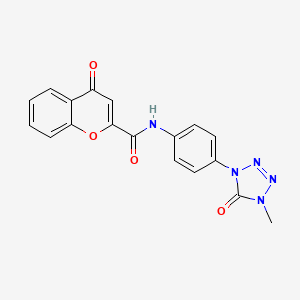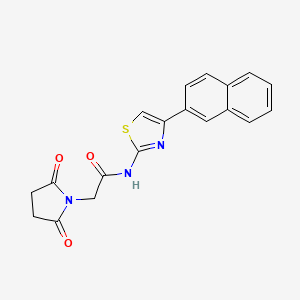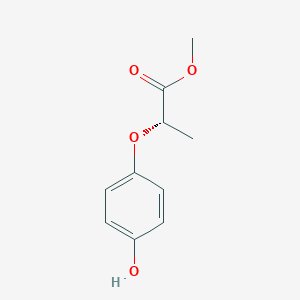
methyl (2S)-2-(4-hydroxyphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2S)-2-(4-hydroxyphenoxy)propanoate” is a chemical compound that likely contains a methyl ester group (-COOCH3) and a hydroxyphenoxy group (-O-C6H4-OH). The “(2S)” notation indicates that the molecule has a specific stereochemistry at the 2nd carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show a methyl ester group attached to the second carbon of a propyl chain, with a hydroxyphenoxy group also attached to the same carbon .Chemical Reactions Analysis
This compound, like other esters, could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol. The presence of the hydroxyphenoxy group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often used in fragrances and flavorings .Aplicaciones Científicas De Investigación
Chemical Compound Synthesis and Biological Activities
Methyl (2S)-2-(4-hydroxyphenoxy)propanoate and related compounds have been explored in various scientific research contexts, particularly in the synthesis of new chemical entities and the evaluation of their biological activities.
Synthesis of Phenolic Compounds and Anti-inflammatory Activities : A study by Ren et al. (2021) isolated new phenolic compounds, including derivatives related to methyl (2S)-2-(4-hydroxyphenoxy)propanoate, from the tender leaves of Eucommia ulmoides Oliv. These compounds were evaluated for their anti-inflammatory activities, demonstrating modest inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Asymmetric Synthesis and Anti-myocardial Ischemia Drug Candidates : Dong et al. (2009) reported the synthesis and biological evaluation of Danshensu derivatives, including (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, as potential anti-myocardial ischemia drugs. These compounds showed potent protective activities against hypoxia-induced cellular damage, highlighting their therapeutic potential (Dong et al., 2009).
Catalysis and Polymerization Applications : Research by Chen et al. (2001) involved the reaction of a phenol derivative with trimethylaluminum, leading to the development of highly efficient catalysts for the ring-opening polymerization of lactones. This work demonstrates the utility of methyl (2S)-2-(4-hydroxyphenoxy)propanoate related compounds in polymer chemistry and materials science (Chen et al., 2001).
Bioremediation of Environmental Pollutants : A study by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a phenolic environmental pollutant. This research underscores the environmental applications of enzymes and the potential for the detoxification of hazardous compounds (Chhaya & Gupte, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-(4-hydroxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSCNGPNOYZMC-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(4-hydroxyphenoxy)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

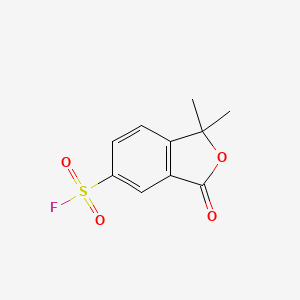
![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)
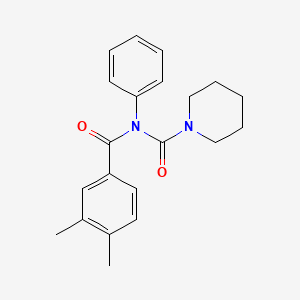
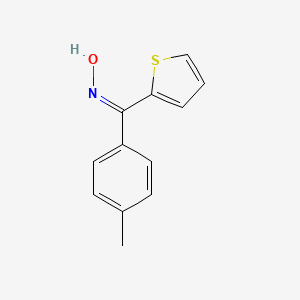
![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2777850.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2777852.png)
![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)
![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)
![2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2777858.png)
